molecular formula C10H20N2O2 B2524801 Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate CAS No. 1785565-68-5

Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate

Cat. No. B2524801
CAS RN: 1785565-68-5
M. Wt: 200.282
InChI Key: APLZBOXSYKZOHC-UHFFFAOYSA-N
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Description

The compound "Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate" is a chemical entity that can be inferred to have relevance in synthetic organic chemistry based on the context of the provided papers. While none of the papers directly discuss this exact compound, they do provide insights into the synthesis, reactivity, and applications of structurally related tert-butyl carbamates and their derivatives in organic synthesis 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates and their derivatives is a topic of interest in several papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles, followed by hydrolysis to yield functionalized carbamates . Enantioselective synthesis methods are also described, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of "Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate".

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The papers discuss various molecular structures, such as the synthesis of a carbocyclic analogue of a protected β-D-2-deoxyribosylamine, which is a tert-butyl carbamate with a cyclopentane ring . The molecular structure of the target compound would likely feature a cyclopropyl group, based on its name, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . N-tert-butyl-1,2-diaminoethane reacts with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt . These reactions highlight the versatility of tert-butyl carbamates as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The papers describe the use of tert-butyl carbamates as intermediates in the synthesis of biologically active compounds10, and their applications in asymmetric synthesis . The steric bulk of the tert-butyl group can affect the solubility, stability, and reactivity of the carbamates. The presence of different substituents, such as a methylamino group in a cyclopropyl ring, would further modify these properties.

Scientific Research Applications

Synthesis of Spirocyclopropanated Analogues of Pesticides

  • The compound has been utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This process involves the conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into these analogues through a series of chemical reactions, highlighting its role in the development of new pesticide compounds with potentially improved efficacy and safety profiles (Brackmann et al., 2005).

Enantioselective Synthesis of Carbocyclic Analogues

  • Another application includes its use as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This showcases the compound's utility in synthesizing key components for antiviral and anticancer drugs, where the precise arrangement of atoms is crucial for biological activity (Ober et al., 2004).

Development of Polyamides

  • It has also been used in the synthesis of penta-N-protected polyamide, a derivative containing five independently removable amino-protecting groups. This work discusses the selective deprotection and subsequent acylation, demonstrating the compound's versatility in creating complex polyamide structures for potential biomedical applications (Pak & Hesse, 1998).

Chemical Transformations via Silyl Carbamates

  • The chemical transformation of amino protecting groups via tert-butyldimethylsilyl carbamates has been explored, with the compound serving as a precursor in this context. This research underlines its significance in modifying amino groups, a common requirement in the synthesis of pharmaceuticals and other organic compounds (Sakaitani & Ohfune, 1990).

Creation of Spirocyclopropanated Fungicides

  • Additionally, its conversion into spirocyclopropanated analogues of the fungicide Iprodione demonstrates its application in agricultural chemistry, where modifications to existing fungicides can lead to compounds with enhanced properties or reduced environmental impact (Brackmann et al., 2005).

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335 indicating it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(11-4)5-6-10/h11H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLZBOXSYKZOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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